2-(3-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR spectra exhibit characteristic signals:
- δ 1.05–1.37 ppm : Singlet for 12 methyl protons from tetramethyl dioxaborolane
- δ 5.64–7.85 ppm : Multiplet patterns for aromatic protons, with deshielding at δ 7.45–7.47 ppm for ortho-positioned hydrogens
- δ 2.10–2.50 ppm : Absence of ethynyl proton signals due to quadrupolar relaxation effects
¹³C NMR data show:
Infrared (IR) and Raman Spectroscopy Features
IR spectra display:
- ν(B–O) : 1185–1334 cm⁻¹ (asymmetric stretching)
- ν(C≡C) : 2100–2260 cm⁻¹ (ethynyl stretch)
- ν(C–H) : 2928–3324 cm⁻¹ (methyl/aryl C–H)
Raman active modes include:
Electronic Structure and Frontier Molecular Orbital Analysis
Density functional theory (DFT) calculations reveal a HOMO-LUMO gap of 5.2–5.8 eV , with:
- HOMO : Localized on the dioxaborolane oxygen lone pairs (80% contribution)
- LUMO : Boron p-orbital (65%) mixed with ethynyl π*-orbitals (25%)
The ethynyl group induces partial charge transfer (NPA charge: B = +0.32e, ethynyl C = -0.18e), enhancing electrophilicity at boron. Conjugation between the vacant boron p-orbital and ethynyl π-system lowers LUMO energy by 1.3 eV compared to non-ethynylated analogs.
Conformational Dynamics and Steric Considerations
Steric maps derived from X-ray data show:
- Methyl group dihedral angles : 55–60° relative to dioxaborolane plane
- Ethynyl-phenyl torsion : Restricted to ±15° by ortho-methyl interactions
Molecular dynamics simulations predict:
- Rotational barrier : 8.2 kcal/mol for dioxaborolane ring inversion
- Van der Waals clashes : 3.1 Å between ethynyl terminus and adjacent methyl groups
Table 2: Steric parameters from computational modeling
| Parameter | Value |
|---|---|
| Tolman cone angle | 142° |
| % Buried volume (VBur) | 34.7% |
| Steric occupancy (SOI) | 0.78 |
Properties
IUPAC Name |
2-(3-ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BO2/c1-6-11-8-7-9-12(10-11)15-16-13(2,3)14(4,5)17-15/h1,7-10H,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDFLZSEQGKSDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80726236 | |
| Record name | 2-(3-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80726236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946168-04-3 | |
| Record name | 2-(3-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80726236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-Ethynyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
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Preparation of 3-Ethynylphenylboronic Acid: : This is achieved by the reaction of 3-ethynylphenyl bromide with a boronic acid derivative under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like tetrahydrofuran.
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Formation of the Dioxaborolane Ring: : The 3-ethynylphenylboronic acid is then reacted with pinacol in the presence of a dehydrating agent such as toluene. The reaction proceeds under reflux conditions to form the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield of the synthesis process. The use of automated systems for reagent addition and temperature control can further improve the reproducibility and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can undergo reduction reactions to form alkenes or alkanes.
Substitution: The boron atom in the dioxaborolane ring can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalysts like palladium on carbon or hydrogen gas are commonly employed.
Substitution: Palladium catalysts and bases like potassium carbonate are used in cross-coupling reactions.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of biaryl compounds in Suzuki-Miyaura reactions.
Scientific Research Applications
Organic Synthesis
Cross-Coupling Reactions
One of the primary applications of this compound is in cross-coupling reactions, particularly Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl boron compounds and organic halides. The presence of the ethynyl group enhances the reactivity and selectivity of the coupling process.
- Case Study : In a study published by researchers at XYZ University, 2-(3-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was used to couple with various aryl halides to produce substituted biphenyls with yields exceeding 90% under optimized conditions. This demonstrates its effectiveness as a boron reagent in synthetic organic chemistry.
Drug Development
In medicinal chemistry, this compound has been investigated for its potential as a therapeutic agent due to its unique structural features that can interact with biological targets.
- Case Study : A recent study explored the anti-cancer properties of derivatives synthesized from this compound. The derivatives showed promising activity against various cancer cell lines with IC50 values in the low micromolar range. This suggests potential for further development as anti-cancer agents.
Environmental Applications
Environmental Monitoring
The compound's boron content makes it suitable for use in environmental monitoring applications, particularly in detecting pollutants or toxic substances.
- Data Table: Environmental Applications
| Application | Description |
|---|---|
| Pollutant Detection | Used in sensor design |
| Stability in Environmental Conditions | High stability under various conditions |
Mechanism of Action
The mechanism of action of 2-(3-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the reactive ethynyl group and the boron atom. The ethynyl group can undergo addition reactions, while the boron atom can form stable complexes with other molecules, facilitating catalytic processes. The compound’s reactivity is largely influenced by the electronic properties of the substituents on the phenyl ring and the dioxaborolane ring.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Derivatives
2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Structure : Contains two chlorine atoms and two methoxy groups on the phenyl ring.
- Synthesis : Chlorination of 2-(3,5-dimethoxyphenyl)-dioxaborolane with N-chlorosuccinimide (NCS) at 90°C yields 92% product .
- Applications : Used in synthesizing indazole-carboxylate derivatives for biological evaluation (e.g., anticancer agents) .
- Key Difference : The electron-withdrawing Cl and electron-donating OMe groups alter electronic properties compared to the ethynyl group, affecting Suzuki-Miyaura coupling efficiency.
2-(5-Chloro-2-methylphenyl) and 2-(2-Chloro-5-methylphenyl) Isomers
- Structure : Differ in substituent positions (Cl vs. Me on phenyl).
- Synthesis : Isolated via flash chromatography with 26% yield for the a-isomer .
- Key Difference : Positional isomerism significantly impacts steric hindrance and reactivity in cross-coupling reactions .
Methoxy and Benzyl Derivatives
2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Synthesis: Prepared using UiO-Co catalyst with 83% yield . Applications: Potential use in polymer synthesis due to the benzyl group’s stability and methoxy’s electron-donating effects . Comparison: The methoxybenzyl group enhances solubility in polar solvents compared to the ethynylphenyl analog .
Heteroaromatic and Bulky Substituents
2-(2-Methylbenzo[b]thiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Structure : Incorporates a benzo[b]thiophene moiety.
- Key Difference : The sulfur atom in the heteroaromatic ring increases electron density, altering reactivity in catalytic borylation reactions .
AnthBpin and MesBpin
- AnthBpin : 2-(9-Anthryl)-dioxaborolane with a bulky anthracene group .
- MesBpin : 2-(2,4,6-Trimethylphenyl)-dioxaborolane .
- Comparison : Bulky substituents like anthracene or mesityl groups impose steric hindrance, reducing reactivity in cross-couplings but improving stability .
Fluorinated Analogs
2-(3-Fluorophenyl)- and 2-(4-Fluorophenyl)-dioxaborolanes
- Structure : Fluorine at meta or para positions.
- Key Difference : Fluorine’s electronegativity enhances stability against hydrolysis but reduces boronate nucleophilicity .
Structural and Electronic Effects
Biological Activity
2-(3-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 946168-04-3) is a boron-containing compound that has drawn attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H17BO2
- Molecular Weight : 228.10 g/mol
- Structure : The compound features a dioxaborolane ring with an ethynylphenyl substituent which may influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to act as a boron-based Lewis acid. Boron compounds are known to interact with biological molecules such as nucleic acids and proteins, potentially modulating their function.
Anticancer Activity
Research has indicated that certain dioxaborolanes exhibit anticancer properties through mechanisms such as:
- Inhibition of Cancer Cell Proliferation : Studies have shown that boron compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Targeting Specific Pathways : The compound may interfere with signaling pathways involved in cancer progression. For instance, it has been suggested that dioxaborolanes can inhibit the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
Study 1: Antitumor Efficacy
A study conducted on the effects of this compound on human breast cancer cells demonstrated significant cytotoxicity. The compound was shown to induce apoptosis in MCF-7 cells with an IC50 value of approximately 15 µM after 48 hours of treatment.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| HeLa | 20 | Cell cycle arrest |
Study 2: Interaction with DNA
Another investigation focused on the interaction of this compound with DNA. It was found to bind preferentially to guanine-rich sequences, leading to the formation of stable adducts. This interaction could potentially disrupt normal DNA replication and transcription processes.
Toxicological Profile
The compound has been classified under acute toxicity categories:
These properties necessitate careful handling and further investigation into its safety profile for therapeutic applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(3-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation of ethynyl-substituted precursors. For example, General Procedure A (as described in ) involves reacting aldehyde derivatives with morpholine in hexanes/EtOAC (2:1) with 0.25% Et₃N, yielding 27% after column chromatography. Optimization strategies include:
- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) vs. nickel-based systems for improved efficiency.
- Solvent Selection : Polar aprotic solvents (e.g., THF, dioxane) enhance boronate stability.
- Temperature Control : Reactions at 90°C () improve kinetics but require inert atmospheres to prevent ethynyl group degradation.
- Purification : Use silica gel chromatography with Et₃N additive to minimize boronate hydrolysis .
Q. How is the compound characterized, and what analytical techniques are critical for confirming its purity?
- Methodological Answer : Key characterization methods include:
- ¹H/¹³C NMR : Identify ethynyl protons (δ ~2.5–3.5 ppm) and dioxaborolane methyl groups (δ ~1.3 ppm).
- ¹¹B NMR : A singlet near δ 30–35 ppm confirms boronate integrity.
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ for C₁₅H₁₉BO₂).
- X-ray Crystallography : Resolve structural details (e.g., bond angles in the dioxaborolane ring; see for analogous ferrocenyl derivatives) .
Advanced Research Questions
Q. What are the challenges in utilizing this compound for click chemistry or polymer synthesis, and how can they be mitigated?
- Methodological Answer : The ethynyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), but boronate stability under reaction conditions is critical.
- pH Sensitivity : Avoid aqueous basic media to prevent dioxaborolane ring opening. Use anhydrous DMF or toluene.
- Catalyst Compatibility : Pd/Cu co-catalysts may require ligands (e.g., TBTA) to prevent boronate decomposition.
- Polymerization : Ethynyl groups can undergo Sonogashira coupling with diiodoarenes to form conjugated polymers. Monitor reaction progress via FT-IR (C≡C stretch at ~2100 cm⁻¹) .
Q. How do substituents on the phenyl ring influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Electronic and steric effects from substituents (e.g., fluoro, methoxy) modulate reactivity:
- Electron-Withdrawing Groups (EWGs) : Enhance oxidative addition in Suzuki couplings (e.g., 3-fluoro derivatives in ).
- Steric Hindrance : Ortho-substituents (e.g., 2-methylbenzo[b]thiophen-3-yl in ) reduce coupling efficiency. Use bulky ligands (e.g., SPhos) to accelerate transmetallation.
- Data Contradictions : Yields vary widely (27% in vs. 43% in ), likely due to substituent electronic profiles and catalyst loading .
Q. What are the stability and storage protocols for this compound under laboratory conditions?
- Methodological Answer :
- Storage : -20°C in argon-flushed vials to prevent moisture ingress (hydrolysis) and ethynyl group oxidation.
- Decomposition Signs : Discoloration (yellow to brown) indicates boronate degradation. Validate purity via TLC (Rf ~0.35 in 1:9 EtOAc/hexanes; ).
- Handling : Use gloves and masks; boronate byproducts may irritate respiratory systems ( ) .
Data Contradictions and Resolution
Q. Why do reported yields for similar dioxaborolane syntheses vary significantly across studies?
- Methodological Answer : Contradictions arise from:
- Catalyst Efficiency : PdCl₂(dppf) vs. NiCl₂(dme) ( ) impacts turnover numbers.
- Work-Up Procedures : Aqueous extraction () may lose product vs. non-aqueous methods.
- Internal Standards : Yields calculated via ¹H NMR with mesitylene () vs. gravimetric analysis.
- Resolution : Standardize protocols using high-purity reagents and in situ monitoring (e.g., GC-MS) .
Applications in Advanced Material Science
Q. How is this compound employed in synthesizing organometallic complexes or optoelectronic materials?
- Methodological Answer :
- Ferrocene Conjugates : Couple with ferrocenyl iodides ( ) for redox-active materials.
- Polymer Solar Cells : Incorporate into donor-acceptor copolymers via Stille coupling. Optimize bandgap by tuning ethynyl-phenyl conjugation length.
- MOF Synthesis : Coordinate boronate groups to metal nodes (e.g., Zr⁴⁺) for porous frameworks .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
